3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine

Description

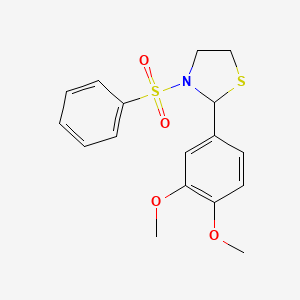

3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine is a synthetic thiazolidine derivative characterized by a five-membered thiazolidine ring substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 3 with a benzenesulfonyl moiety. The thiazolidine core, a saturated heterocycle containing nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry due to its versatility in drug design.

Properties

IUPAC Name |

3-(benzenesulfonyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c1-21-15-9-8-13(12-16(15)22-2)17-18(10-11-23-17)24(19,20)14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVQDGBYJXWOBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine is a synthetic compound belonging to the thiazolidine class, characterized by its unique structural features that include a benzenesulfonyl group and a dimethoxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 319.37 g/mol. The presence of both the benzenesulfonyl and dimethoxyphenyl groups is believed to enhance its biological activity by influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that thiazolidine derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines. In vitro assays demonstrated that certain thiazolidine derivatives possess IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.85 | |

| Compound B | T47-D (Breast) | 10.14 | |

| Compound C | A549 (Lung) | 21.3 |

Enzyme Inhibition

The mechanism of action for this compound may involve the inhibition of specific enzymes. For example, thiazolidines have been studied for their potential to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target in diabetes treatment due to its role in insulin signaling . Compounds derived from thiazolidines have shown varying degrees of inhibition on glucose uptake in muscle cells, indicating their potential role as antidiabetic agents.

Table 2: Enzyme Inhibition Studies

Case Study 1: Antidiabetic Effects

In a study evaluating the effects of thiazolidine derivatives on insulin sensitivity, researchers found that specific modifications to the thiazolidine structure enhanced glucose tolerance in diabetic mouse models. These findings suggest that compounds like this compound could be further developed as therapeutic agents for managing diabetes through modulation of insulin signaling pathways .

Case Study 2: Cytotoxicity Against Cancer Cells

A comparative analysis of various thiazolidine derivatives revealed that those with similar structural motifs to this compound exhibited significant cytotoxic effects against breast cancer cell lines. The study highlighted the importance of structural features such as sulfonamide groups in enhancing anticancer activity .

The biological activity of this compound is hypothesized to involve interactions with key biological targets such as enzymes and receptors. The benzenesulfonyl group may facilitate binding to active sites on target proteins, while the dimethoxyphenyl group can enhance specificity and binding affinity.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C17H19NO4S2

Molecular Weight: 365.5 g/mol

IUPAC Name: 3-(benzenesulfonyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine

The compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the benzenesulfonyl group and the dimethoxyphenyl group contributes to its unique reactivity and biological properties.

Chemistry

3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Oxidation Reactions: The compound can undergo oxidation at the sulfur atom, leading to sulfoxides or sulfones.

- Reduction Reactions: Reduction of the sulfonyl group may yield sulfides.

- Substitution Reactions: Electrophilic or nucleophilic substitutions can introduce new functional groups onto the aromatic rings.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-CPBA | Sulfoxides, sulfones |

| Reduction | LiAlH4, NaBH4 | Sulfides |

| Substitution | Halogens, nitrating agents | Various functionalized products |

Biology

In biological research, this compound may be used to study enzyme interactions or as a probe in biochemical assays. The thiazolidine derivatives are known for their ability to modulate enzyme activity, making them potential candidates for investigating metabolic pathways.

Medicine

The medicinal applications of this compound are particularly promising:

- Drug Development: Preliminary studies suggest that this compound may exhibit biological activity that could be harnessed in drug formulation.

- Anticancer Research: Similar thiazolidine derivatives have shown potential in anticancer evaluations. For instance, compounds derived from thiazolidines have been tested against various human tumor cell lines, indicating a possible pathway for therapeutic development .

Industry

In industrial applications, this compound can serve as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique structure allows for the synthesis of diverse chemical entities that are crucial in these sectors.

Case Studies

Several studies have documented the application of thiazolidine derivatives similar to this compound:

- Anticancer Evaluation:

- Biochemical Assays:

Comparison with Similar Compounds

Comparison with Similar Thiazolidine Derivatives

Structural and Functional Group Comparisons

Sulfur Oxidation State: Sulfonyl vs. Sulfoxide

The benzenesulfonyl group in the target compound differs from sulfoxide-containing analogs, such as penicillin-G-sulfoxide (). Sulfoxides exhibit reduced biological activity compared to their sulfide counterparts due to conformational changes in the thiazolidine ring (e.g., altered puckering) and steric hindrance from the sulfoxide oxygen .

Aryl Substituents: 3,4-Dimethoxyphenyl vs. Other Aromatic Groups

The 3,4-dimethoxyphenyl group at position 2 is structurally analogous to derivatives reported by Abdel Hafez et al. (), where similar substituents conferred potent antifungal activity against Aspergillus and Candida species. For example, compound 59b (ethyl 2-(3,4-dimethoxyphenyl)thiazolidine-4-carboxylate) demonstrated efficacy comparable to ketoconazole, suggesting that methoxy groups enhance antifungal activity through improved membrane penetration or target affinity .

Antimicrobial Activity

The benzenesulfonyl group may further modulate activity by introducing additional hydrogen-bonding or π-stacking interactions with microbial enzymes .

Enzyme Interaction and Conformational Effects

In penicillin derivatives, sulfoxidation of the thiazolidine sulfur reduces β-lactam antibiotic activity by distorting ring puckering and disrupting interactions with penicillin-binding proteins (PBPs) .

Data Tables: Key Comparative Features

Table 1. Structural and Biological Comparison of Selected Thiazolidine Derivatives

Table 2. Impact of Sulfur Oxidation State on Bioactivity

| Oxidation State | Example Compound | Bioactivity Trend | Key Structural Effect |

|---|---|---|---|

| Sulfide | Penicillin-G | High antibacterial activity | Optimal ring conformation for PBP binding |

| Sulfoxide | Penicillin-G-sulfoxide | Reduced activity (~10-20%) | Altered puckering; steric hindrance |

| Sulfonyl | Target compound | Unknown (predicted stable) | Enhanced rigidity; metabolic resistance |

Research Implications and Gaps

The comparison highlights the critical role of substituents and sulfur oxidation in thiazolidine bioactivity. While the 3,4-dimethoxyphenyl group is associated with antifungal efficacy, the benzenesulfonyl moiety’s effects remain underexplored. Future studies should prioritize:

Synthesis and testing of the target compound against fungal and bacterial strains.

Crystallographic analysis to compare thiazolidine ring conformation with sulfoxide/sulfide analogs.

SAR studies to optimize substituents for target selectivity and potency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine with high purity and yield?

- Methodology : Synthesis typically involves coupling thiazolidine precursors with benzenesulfonyl and dimethoxyphenyl groups. Key steps include:

- Condensation reactions : Use of Knoevenagel or Schiff base formation for introducing the benzylidene moiety (e.g., refluxing with aldehydes in ethanol/acetic acid) .

- Sulfonylation : Reaction with benzenesulfonyl chloride under basic conditions (e.g., NaH/THF) to install the sulfonyl group .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to achieve >95% purity. Yield optimization (34–74%) depends on reaction time, temperature, and catalyst selection (e.g., piperidine for imine formation) .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Verify substituent positions:

- Thiazolidine ring protons (δ 3.5–4.5 ppm).

- Aromatic protons from 3,4-dimethoxyphenyl (δ 6.7–7.2 ppm) and benzenesulfonyl (δ 7.5–8.0 ppm). Methoxy groups appear as singlets (δ ~3.8 ppm) .

- FTIR : Confirm functional groups (C=O stretch ~1700 cm⁻¹, S=O stretch ~1150–1250 cm⁻¹) .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated vs. observed) .

Q. What in vitro assays are suitable for initial screening of biological activity?

- Methodology :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, α-glucosidase) to evaluate target engagement .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the electronic properties and target interactions of this compound?

- Methodology :

- DFT calculations : Use B3LYP/6-311G(d,p) to optimize geometry, calculate HOMO-LUMO gaps, and map electrostatic potential surfaces. Correlate electron density with reactivity (e.g., nucleophilic sulfonyl group) .

- Docking studies : Dock into protein active sites (e.g., COX-2, PDB: 5KIR) using AutoDock Vina. Analyze binding affinities (ΔG) and key interactions (hydrogen bonds with Arg120, hydrophobic contacts with Tyr355) .

Q. What strategies resolve contradictory data between in vitro potency and in vivo efficacy?

- Methodology :

- ADME profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assay), and plasma protein binding (ultrafiltration) .

- Pharmacokinetic studies : Oral administration in rodent models with LC-MS/MS quantification of plasma concentrations. Low bioavailability may explain efficacy gaps .

- Metabolite identification : Use HRMS/MS to detect oxidative metabolites (e.g., sulfoxide formation) that reduce activity .

Q. How does substituent variation (e.g., methoxy vs. ethoxy groups) impact the structure-activity relationship (SAR)?

- Methodology :

- SAR libraries : Synthesize analogs with substituent modifications (e.g., 4-ethoxy-3-methoxy vs. 3,4-dimethoxy). Test in parallel assays .

- 3D-QSAR : CoMFA/CoMSIA models to correlate steric/electronic features with activity. Methoxy groups enhance π-π stacking but reduce solubility .

Q. What are the challenges in designing multi-target derivatives (e.g., dual COX-2/5-LOX inhibitors)?

- Methodology :

- Scaffold hybridization : Fuse thiazolidine with triazole or benzothiazole moieties to engage multiple targets. Monitor selectivity via kinase profiling panels .

- Dual inhibition assays : Simultaneously measure COX-2 (PGH₂ conversion) and 5-LOX (LTB₄ production) activities. Optimize balance using IC₅₀ ratios .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

- Methodology :

- Purity checks : HPLC (C18 column, acetonitrile/water gradient) to detect impurities (>99% purity required) .

- Stability studies : Accelerated degradation (40°C/75% RH for 4 weeks) to identify labile groups (e.g., sulfonamide hydrolysis) .

Q. What statistical approaches validate significance in dose-response experiments?

- Methodology :

- Non-linear regression : Fit dose-response curves (GraphPad Prism) with Hill slopes and 95% confidence intervals.

- ANOVA with post-hoc tests : Compare IC₅₀ values across cell lines (e.g., Tukey’s test for p<0.01) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.